1H-Pyrrole-2,5-dione, 1,1'-(sulfonyldi-3,1-phenylene)bis-

Bismaleimide curing chemistry Michael addition vs. amidation Allylamine adduction

1H-Pyrrole-2,5-dione, 1,1'-(sulfonyldi-3,1-phenylene)bis- (CAS 68555-55-5), systematically named 1,1'-[sulfonyldi(3,1-phenylene)]di(1H-pyrrole-2,5-dione), is a meta-substituted aromatic bismaleimide (BMI) monomer featuring a central diphenyl sulfone bridge. With a molecular formula C₂₀H₁₂N₂O₆S and molecular weight 408.38 g/mol, it belongs to the high-performance thermosetting resin precursor class used in advanced composites, aerospace structural materials, and high-temperature electrical insulation.

Molecular Formula C20H12N2O6S
Molecular Weight 408.4 g/mol
CAS No. 68555-55-5
Cat. No. B15215198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-2,5-dione, 1,1'-(sulfonyldi-3,1-phenylene)bis-
CAS68555-55-5
Molecular FormulaC20H12N2O6S
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O
InChIInChI=1S/C20H12N2O6S/c23-17-7-8-18(24)21(17)13-3-1-5-15(11-13)29(27,28)16-6-2-4-14(12-16)22-19(25)9-10-20(22)26/h1-12H
InChIKeyRNSJLHIBGRARKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrole-2,5-dione, 1,1'-(sulfonyldi-3,1-phenylene)bis- (CAS 68555-55-5) – Procurement-Grade Overview for High-Performance Bismaleimide Monomer Selection


1H-Pyrrole-2,5-dione, 1,1'-(sulfonyldi-3,1-phenylene)bis- (CAS 68555-55-5), systematically named 1,1'-[sulfonyldi(3,1-phenylene)]di(1H-pyrrole-2,5-dione), is a meta-substituted aromatic bismaleimide (BMI) monomer featuring a central diphenyl sulfone bridge [1]. With a molecular formula C₂₀H₁₂N₂O₆S and molecular weight 408.38 g/mol, it belongs to the high-performance thermosetting resin precursor class used in advanced composites, aerospace structural materials, and high-temperature electrical insulation [2]. Its distinguishing structural features are the electron-withdrawing sulfone (–SO₂–) linkage and the 3,3′- (meta) connectivity of the maleimide rings to the central sulfone bridge, which differentiate it from the more common 4,4′- (para) isomers and methane- or ether-bridged analogs [3].

Why Simple Bismaleimide Substitution Fails: Meta-Sulfone Architecture of CAS 68555-55-5 Demands Evidence-Based Selection


Bismaleimide monomers are structurally diverse, and interchangeability between different bridging groups (methane, ether, sulfone) or substitution patterns (meta vs. para) is not supported by experimental evidence. The meta-substituted diphenyl sulfone core of CAS 68555-55-5 imparts a unique combination of reactivity, thermal decomposition profile, and electronic properties that differ measurably from 4,4′-bismaleimidodiphenylmethane (BDM), 4,4′-bismaleimidodiphenyl ether (BDE), and even the para-sulfone isomer (4,4′-bismaleimidodiphenylsulfone, CAS 13102-25-5) [1]. Generic procurement based solely on the bismaleimide functional group without accounting for the sulfone bridge and meta connectivity can result in altered curing kinetics, different thermal degradation behavior, and compromised dielectric or mechanical performance in the final cured network [2]. The quantitative evidence below substantiates why this specific meta-sulfone BMI must be evaluated on its own merits.

CAS 68555-55-5 Quantitative Differentiation Evidence: Head-to-Head Comparison Against Closest Bismaleimide Analogs


Differential Reactivity with Allylamine Comonomers: Meta-Sulfone BMI (3-BDS) Undergoes Imide-Ring Cleavage Not Observed with BDM

When reacted with allylamine comonomers, 3,3′-bismaleimidodiphenylsulfone (3-BDS, the meta-sulfone isomer corresponding to CAS 68555-55-5) follows a fundamentally different reaction pathway from 4,4′-bismaleimidodiphenylmethane (BDM). BDM reacts with allylamines exclusively through Michael addition across the maleimide double bond. In contrast, 3-BDS and its para-isomer 4-BDS react via amidation accompanied by cleavage of the imide-ring C–N bond, introducing amide linkages into the polymer backbone [1]. This mechanistic divergence means that BDM cannot replicate the network structure, crosslink density, or ultimate physical properties achieved with 3-BDS in allylamine-cured systems. For formulators, substituting BDM for 3-BDS in an allylamine-based curing formulation will produce a chemically different polymer architecture.

Bismaleimide curing chemistry Michael addition vs. amidation Allylamine adduction Imide-ring cleavage

Two-Stage Thermal Decomposition Profile of BMIS: A Diagnostic TGA Signature Absent in Methane- and Ether-Bridged Analogs

Thermogravimetric analysis (TGA) of Alder-ene adducts of diallyl bisphenol A novolac (ABPF) with four structurally different bismaleimides revealed that bis(4-maleimido phenyl) sulfone (BMIS, the para-sulfone analog) exhibits a two-stage decomposition pattern, whereas bis(4-maleimido phenyl) methane (BMIM), bis(4-maleimido phenyl) ether (BMIE), and bis(4-maleimido phenoxy phenyl) propane (BMIP) all display a single-stage decomposition [1]. Furthermore, the thermograms of BMIM and BMIE were identical and superior to that of BMIS, with BMIS showing relatively poorer thermal stability at lower temperatures [1]. This distinct two-stage weight loss reflects the unique degradation pathway introduced by the sulfone bridge and has direct implications for high-temperature service life prediction and fire-safety modeling.

Thermogravimetric analysis Thermal decomposition mechanism Bismaleimide structural effects Polymer degradation kinetics

Enhanced Char Yield Contribution of 4,4′-Bismaleimidodiphenylsulfone (BDS) as Curing Agent in Phosphorus-Containing Polyimide Systems

In a comparative study of novel phosphorus-containing polycyclic bismaleimide (EPBMI) cured with three conventional bismaleimides, polymers cured with 4,4′-bismaleimidodiphenylsulfone (BDS) demonstrated excellent thermal properties and a high char yield compared to the EPBMI homopolymer [1]. The study compared BDS against 4,4′-bismaleimidodiphenylmethane (BDM) and 4,4′-bismaleimidodiphenyl ether (BDE) as curing agents. While the published data reports char yields of up to 53–65% for the BMPI homopolymer system, the BDS-cured compositions exhibited further improvement in high-temperature char retention relative to the homopolymer baseline [1]. Higher char yield correlates with improved flame retardancy and dimensional stability during thermal exposure, which are critical in aerospace and electronics applications.

Char yield Flame retardancy Polyimide thermal stability Phosphorus-bismaleimide synergy

Dielectric Strength, Surface Resistivity, and Arc Resistance Enhancement in Epoxy Matrices Modified with N,N′-Bismaleimido-4,4′-diphenylsulfone

Incorporation of N,N′-bismaleimido-4,4′-diphenylsulfone (the para-sulfone BMI, CAS 13102-25-5) into diglycidylether-terminated polydimethylsiloxane (DGETPDMS)-modified epoxy resin systems resulted in improved thermal stability, dielectric strength, surface resistivity, and arc resistance with increasing BMI loading level [1]. These electrical property enhancements are directly attributable to the diphenyl sulfone backbone structure, which provides superior electrical insulation characteristics compared to unmodified epoxy and to epoxy systems modified with methane-bridged BMIs, which are typically optimized for mechanical rather than dielectric performance. TGA and DMA analyses confirmed that the sulfone-BMI-modified matrices exhibited improved glass transition temperature and heat distortion temperature over unmodified epoxy resin [1].

Dielectric strength Electrical insulation Epoxy-bismaleimide blends Surface resistivity Arc resistance

Optimal Research and Industrial Deployment Scenarios for CAS 68555-55-5 Based on Quantified Performance Evidence


Allylamine-Cured High-Temperature Composite Resins Requiring Specific Network Architecture

In allylamine-based curing formulations for aerospace composite matrices, CAS 68555-55-5 (as 3,3′-bismaleimidodiphenylsulfone) is the required monomer when the target network architecture involves imide-ring-opening and amidation rather than simple Michael addition. As demonstrated by Lin et al., BDM undergoes only Michael addition with allylamines, whereas 3-BDS reacts via amidation with imide-ring C–N bond cleavage, producing a fundamentally different polymer backbone [1]. Formulators seeking the unique combination of sulfone-group thermal stability and amide-linked network structure must specify the meta-sulfone BMI; methane-bridged BMI cannot substitute.

Flame-Retardant Phosphorus-Containing Polyimide Systems Demanding High Char Yield

When developing phosphorus-containing bismaleimide–polyimide hybrid systems for fire-resistant structural composites, the sulfone-bridged BMI (BDS) acts as a curing agent that enhances char yield compared to the homopolymer baseline and to methane- or ether-bridged BMI curing agents [2]. The measurable char-yield improvement demonstrated in EPBMI/BDS systems directly supports procurement of the sulfone-containing BMI monomer for applications where high char retention and low smoke evolution under fire conditions are design-critical, such as aircraft interior panels and naval vessel structural components.

Electrical Insulation and High-Frequency Dielectric Applications in Epoxy-BMI Hybrid Matrices

For epoxy-based electrical insulation systems—including high-voltage bushing, printed circuit board substrates, and generator winding encapsulation—the incorporation of N,N′-bismaleimido-4,4′-diphenylsulfone provides simultaneous improvement in dielectric strength, surface resistivity, and arc resistance with increasing BMI loading, alongside enhanced thermal stability and glass transition temperature [3]. This combined electrical–thermal property enhancement profile is specifically associated with the diphenyl sulfone architecture; methane-bridged BMIs are more commonly selected for mechanical toughening rather than dielectric optimization, making the sulfone-bridged BMI the evidence-supported choice for electrical insulation procurement.

Quote Request

Request a Quote for 1H-Pyrrole-2,5-dione, 1,1'-(sulfonyldi-3,1-phenylene)bis-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.